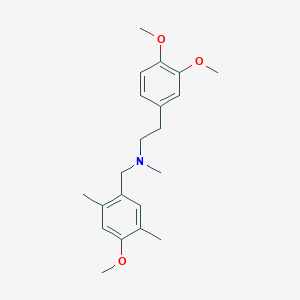
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide, also known as PDTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PDTP belongs to the tetrahydro-2H-pyran-4-carboxamide family and has been found to exhibit promising results in several preclinical studies.
作用机制
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide exerts its neuroprotective effects by modulating several key pathways involved in neuronal survival and function. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to activate the Nrf2/ARE pathway, which regulates the expression of several antioxidant and detoxification enzymes. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide also inhibits the activity of GSK-3β, a key enzyme involved in the pathogenesis of several neurodegenerative diseases. Additionally, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to modulate the expression of several pro-inflammatory cytokines and chemokines, thereby reducing inflammation in the brain.
Biochemical and Physiological Effects:
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to exhibit several biochemical and physiological effects in preclinical studies. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to increase the levels of several antioxidant enzymes, including catalase, superoxide dismutase, and glutathione peroxidase. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has also been found to reduce the levels of several pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and MCP-1. Additionally, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to improve mitochondrial function and reduce oxidative stress in the brain.
实验室实验的优点和局限性
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments, including its high stability and solubility in water. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide is also relatively easy to synthesize and purify, making it an attractive candidate for further research. However, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has several limitations, including its relatively low potency and selectivity for its target enzymes. Additionally, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
未来方向
There are several future directions for research on 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide. One potential direction is to further investigate the mechanism of action of 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide and its effects on neuronal survival and function. Another potential direction is to investigate the safety and efficacy of 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide in clinical trials. Additionally, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide could be further optimized to improve its potency and selectivity for its target enzymes. Finally, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide could be tested in various animal models of neurodegenerative diseases to further evaluate its potential therapeutic applications.
合成方法
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide can be synthesized using a multi-step reaction process that involves the reaction of 4-phenylbutyric acid with two equivalents of propylamine to form the corresponding amide. The amide is then cyclized using acetic anhydride and pyridine to yield 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide. The purity and yield of 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide can be improved by recrystallization and chromatographic purification.
科学研究应用
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to exhibit neuroprotective effects in several preclinical studies, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
属性
IUPAC Name |
4-phenyl-N,N-dipropyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-12-19(13-4-2)17(20)18(10-14-21-15-11-18)16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPNAAQJLYFBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N,N-dipropyloxane-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5765433.png)
![3-ethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5765438.png)
![1-[3-(4-fluorophenyl)acryloyl]indoline](/img/structure/B5765442.png)

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzothiazole](/img/structure/B5765455.png)


![N'-[(cyclohexylacetyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5765468.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)


![ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)